molecular formula C11H17NO B2987908 Methyl-(3-o-tolyloxy-propyl)-amine CAS No. 883545-20-8

Methyl-(3-o-tolyloxy-propyl)-amine

Cat. No.: B2987908
CAS No.: 883545-20-8
M. Wt: 179.263
InChI Key: GSTYRDQDZUDPOX-UHFFFAOYSA-N
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Description

Methyl-(3-o-tolyloxy-propyl)-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a methyl group attached to a propyl chain, which is further connected to an o-tolyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl-(3-o-tolyloxy-propyl)-amine typically involves the reaction of o-tolyl alcohol with a suitable propylamine derivative. One common method includes the following steps:

    Formation of the Intermediate: o-Tolyl alcohol is reacted with a halogenated propylamine (such as 3-chloropropylamine) in the presence of a base like sodium hydroxide. This results in the formation of an intermediate compound.

    Methylation: The intermediate is then subjected to methylation using a methylating agent such as methyl iodide under controlled conditions to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl-(3-o-tolyloxy-propyl)-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted amine compounds.

Scientific Research Applications

Methyl-(3-o-tolyloxy-propyl)-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of Methyl-(3-o-tolyloxy-propyl)-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-(3-phenyl-3-o-tolyloxy-propyl)-amine: Similar structure with a phenyl group instead of a methyl group.

    N-Methyl-(3-o-tolyloxy-propyl)-nitrous amide: Contains a nitrous amide group instead of an amine group.

Uniqueness

Methyl-(3-o-tolyloxy-propyl)-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-methyl-3-(2-methylphenoxy)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-10-6-3-4-7-11(10)13-9-5-8-12-2/h3-4,6-7,12H,5,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSTYRDQDZUDPOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCCNC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883545-20-8
Record name methyl[3-(2-methylphenoxy)propyl]amine
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